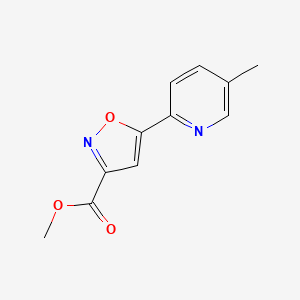
Methyl 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32708693 is a chemical compound with unique properties and applications in various scientific fields. It is known for its specific molecular structure, which contributes to its reactivity and functionality in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708693 involves several steps, starting from basic organic compounds. One common method includes the coupling of 1,4-diiodo-2,5-dibromobenzene with [(3-cyanopropyl)di-isopropylsilyl]acetylene. This intermediate is then connected using a dialkyne-type linker, functionalized with methoxynaphthalene units, and trimerized using 1,4-dibromobenzene linkers. The final aromatization step gives the desired compound .
Industrial Production Methods
Industrial production of MFCD32708693 typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high temperatures and specific catalysts to drive the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
MFCD32708693 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride can reduce certain functional groups within the compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can substitute hydrogen atoms in the compound, forming halogenated derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfilimine products, while reduction can yield simpler hydrocarbons .
Scientific Research Applications
MFCD32708693 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Its unique properties make it useful in studying biological pathways and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of MFCD32708693 involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist, depending on the context, and modulate various biochemical processes. The exact pathways and targets are still under investigation, but it is known to influence cellular signaling and metabolic pathways .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 5-(5-methylpyridin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-4-8(12-6-7)10-5-9(13-16-10)11(14)15-2/h3-6H,1-2H3 |
InChI Key |
SISHLSINOYQFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=NO2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















